molecular formula C17H16N4O3S2 B269904 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

カタログ番号 B269904
分子量: 388.5 g/mol
InChIキー: JOKKLTGBWZRJNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a benzothiadiazole derivative that has been synthesized and studied for its potential use in treating various diseases.

作用機序

The mechanism of action of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function.

実験室実験の利点と制限

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties in various diseases. However, there are also limitations to using 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

将来の方向性

There are several future directions for research on 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, including the development of more potent derivatives, the investigation of its potential therapeutic properties in other diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide for therapeutic use.

合成法

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 2-aminobenzothiazole with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)benzothiazole. The third step involves the reaction of 2-(2-chloroacetyl)benzothiazole with sodium hydrosulfide to form 2-(2-mercaptoethyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptoethyl)benzothiazole with 4-methoxyphenylacetyl chloride to form 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide.

科学的研究の応用

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

特性

製品名

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

分子式

C17H16N4O3S2

分子量

388.5 g/mol

IUPAC名

2-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N4O3S2/c1-24-12-7-5-11(6-8-12)18-15(22)9-25-10-16(23)19-13-3-2-4-14-17(13)21-26-20-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)

InChIキー

JOKKLTGBWZRJNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

正規SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。